molecular formula C14H13N5O5S2 B1668824 Cefdinir CAS No. 91832-40-5

Cefdinir

Cat. No. B1668824
CAS RN: 91832-40-5
M. Wt: 395.4 g/mol
InChI Key: RTXOFQZKPXMALH-GHXIOONMSA-N
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Description

Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat bacterial infections in many different parts of the body . It works by killing bacteria or preventing their growth .


Synthesis Analysis

Cefdinir is synthesized via the condensation of 2 (2 aminothiazol 4 yl) 2 (Z) (acetyinmino) acetyl chloride and 7 amino 3 vinyl 3 cephem 4 carboxylic acid . New methods for the preparation of Cefdinir and its polymorphic form Sesqui hydrate are described . The synthesis process of cefdinir comprises the steps of reacting the compound represented by the chemical formula (II) obtained from the corresponding carboxylic acid represented by the chemical formula (III) with the silylester represented by the chemical formula (IV) to obtain the intermediate .


Molecular Structure Analysis

Cefdinir has the molecular formula C14H13N5O5S2 and a molecular weight of 395.4 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

Cefdinir exhibits broad range in vitro activity against Gram-positive and Gram-negative aerobes . It exhibits superior activity against Gram-positive aerobes, compared with drugs like cefixime, ceftibuten, cefuroxime and cefpodoxime . In addition, it is stable to hydrolysis by many of the common beta-lactamases .


Physical And Chemical Properties Analysis

Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

Scientific Research Applications

1. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers

  • Summary of Application: This research aimed to develop cefdinir solid dispersions (CSDs) using hydrophilic polymers to enhance dissolution/solubility and in vivo oral bioavailability .
  • Methods of Application: CSDs were prepared with hydrophilic polymers such as hydroxypropyl-methylcellulose (HPMC; CSD1), carboxymethylcellulose-Na (CMC-Na; CSD2), polyvinyl pyrrolidone K30 (PVP K30; CSD3) at the weight ratio of 1:1 (drug:polymer) using a spray-drying method .
  • Results: The developed CSDs resulted in about 9.0-fold higher solubility of cefdinir and a significantly improved dissolution profile in water and at pH 1.2, compared with cefdinir crystalline powder . The in vivo oral absorption (represented as AUC inf) was markedly increased by 4.30-, 6.77- and 3.01-fold for CSD1, CSD2, and CSD3, respectively, compared with cefdinir suspension in rats .

2. Cefdinir and β-Lactamase Inhibitor Independent Efficacy Against Mycobacterium tuberculosis

  • Summary of Application: This study investigated the efficacy of cefdinir, that withstand the β-lactamase enzyme present in many bacteria, against drug-susceptible and multi-drug resistant (MDR) Mycobacterium tuberculosis (Mtb) .
  • Methods of Application: Minimum inhibitory concentration (MIC) experiments were performed with Mtb H37Ra, eight drug-susceptible, and 12 MDR-TB clinical isolates with and without the β-lactamase inhibitor, avibactam at 15 mg/L final concentration .
  • Results: Cefdinir MIC for Mtb H37Ra was 4 and 2 mg/L with or without avibactam, respectively. The MIC of the clinical strains ranged between 0.5 and 16 mg/L . In the test-tube experiments, cefdinir killed 4.93 + 0.07 log 10 CFU/ml Mtb H37Ra in 7 days . In the HFS-TB studies, cefdinir showed dose-dependent killing of MDR-TB, without combination of avibactam .

Safety And Hazards

Cefdinir should be used with caution in patients with a history of penicillin allergy . If an allergic reaction to Cefdinir occurs, therapy should be discontinued . Dosage adjustments may be necessary if CrCl is less than 30 mL/min . Bacterial or fungal overgrowth of non-susceptible organisms may occur with prolonged or repeated therapy .

Future Directions

To reduce the development of drug-resistant bacteria and maintain the effectiveness of cefdinir and other antibacterial drugs, cefdinir should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046084
Record name Cefdinir
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Molecular Weight

395.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Cefdinir
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Solubility

8.78e-02 g/L
Record name Cefdinir
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Mechanism of Action

Five-member thiazolidine rings that make up penicillins are replaced in cephalosporins by a six-member dihydrothiazine ring, conferring greater bactericidal activity. This This 6-member ring enables cefdinir and other cephalosporins to resist inactivation by certain bacterial enzymes. With a mechanism similar to other beta-lactam antibiotics, the bactericidal activity of cefdinir is caused by the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Cefdinir, like other cephalosporins, penetrates the bacterial cell wall, combats inactivation by beta-lactamase enzymes, and inactivates penicillin-binding proteins. This interferes with the final step of transpeptidation in cell walls, eventually leading to cell lysis, which eventually leads to the death of bacteria that are susceptible to this drug. Cefdinir has shown affinity to penicillin protein binding proteins 2 and 3. It has also been shown to inhibit transpeptidase enzymes of various bacteria, which may play a role in its bactericidal action. One in vitro study suggests that cefdinir inhibits myeloperoxidase release extracellularly. The impact of this potential drug target in relation to its mechanism of action is unknown.
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Product Name

Cefdinir

CAS RN

91832-40-5
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Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Melting Point

>135
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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